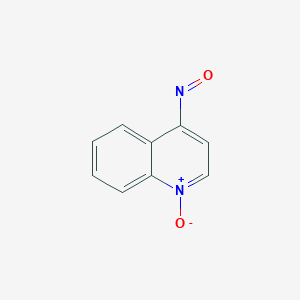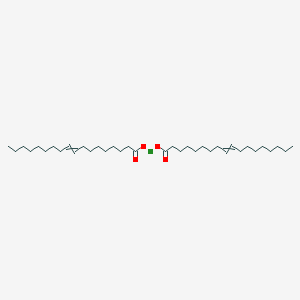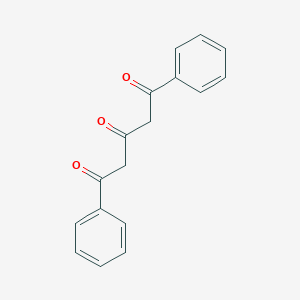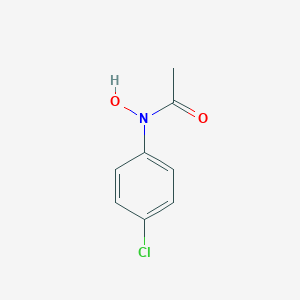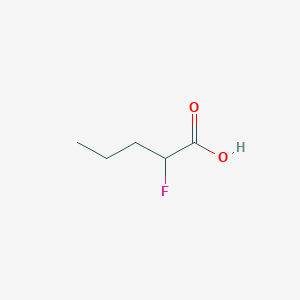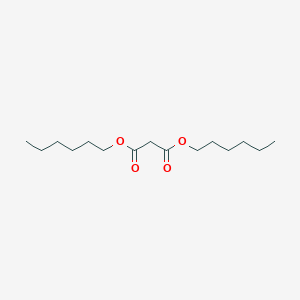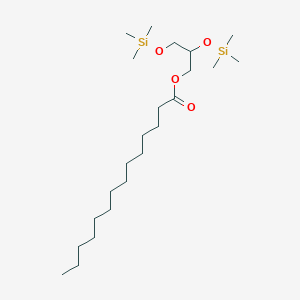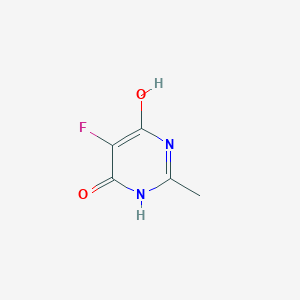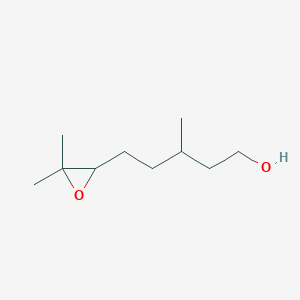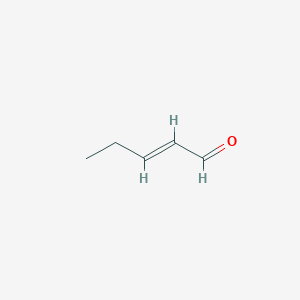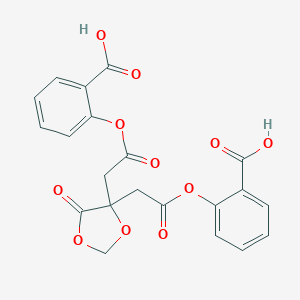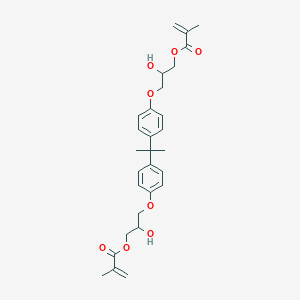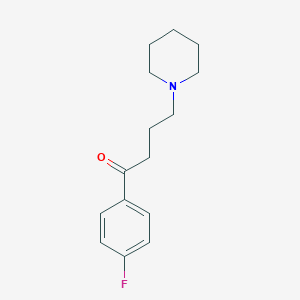
Primaperone
Vue d'ensemble
Description
16-Oxokahweol est un diterpène synthétique et un dérivé du kahweol. Il est connu pour ses activités biologiques et est souvent utilisé dans la recherche scientifique. Le composé a la formule moléculaire C19H22O2 et une masse molaire de 282,38 g/mol .
Méthodes De Préparation
16-Oxokahweol est synthétisé par une série de réactions chimiques à partir du kahweol. La voie de synthèse implique l'oxydation du kahweol pour introduire le groupe oxo en position 16. Les conditions de réaction comprennent généralement l'utilisation d'oxydants tels que le trioxyde de chrome ou le permanganate de potassium dans des conditions contrôlées de température et de pH . Les méthodes de production industrielle sont similaires mais sont mises à l'échelle pour répondre à des quantités plus importantes.
Analyse Des Réactions Chimiques
16-Oxokahweol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle.
Substitution : Le cycle furane dans le 16-Oxokahweol peut subir des réactions de substitution avec divers nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et les agents halogénants pour la substitution
Applications de la recherche scientifique
16-Oxokahweol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des diterpènes.
Médecine : La recherche a montré des propriétés anti-inflammatoires et antioxydantes potentielles, ce qui en fait un candidat pour le développement de médicaments.
Industrie : Il est utilisé dans la synthèse d'autres molécules complexes et comme étalon de référence en chimie analytique
Mécanisme d'action
16-Oxokahweol exerce ses effets en modulant l'activité d'enzymes telles que la glutathion S-transférase. Cette enzyme joue un rôle crucial dans les processus de détoxification dans le foie. Le composé augmente l'activité de l'enzyme, ce qui conduit à une détoxification améliorée et à une protection contre le stress oxydatif . Les cibles moléculaires comprennent les sites actifs de ces enzymes, et les voies impliquées sont principalement liées aux mécanismes de défense cellulaire contre la détoxification et les antioxydants.
Applications De Recherche Scientifique
16-Oxokahweol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diterpenes.
Medicine: Research has shown potential anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Mécanisme D'action
16-Oxokahweol exerts its effects by modulating the activity of enzymes such as glutathione S-transferase. This enzyme plays a crucial role in detoxification processes in the liver. The compound increases the enzyme’s activity, leading to enhanced detoxification and protection against oxidative stress . The molecular targets include the active sites of these enzymes, and the pathways involved are primarily related to cellular detoxification and antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
16-Oxokahweol est unique par rapport aux autres diterpènes en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Des composés similaires comprennent :
Kahweol : Le composé parent dont est dérivé le 16-Oxokahweol. Le kahweol possède également des propriétés antioxydantes mais ne possède pas le groupe oxo en position 16.
Cafestol : Un autre diterpène présent dans le café, connu pour ses propriétés anti-inflammatoires.
Forskoline : Un diterpène utilisé dans la recherche pour sa capacité à activer l'adénylate cyclase et à augmenter les niveaux d'AMP cyclique
Ces composés partagent certaines activités biologiques mais diffèrent par leurs mécanismes d'action et leurs applications spécifiques.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-piperidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-13(7-9-14)15(18)5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKOGYUKYPZBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153434 | |
| Record name | Primaperone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-35-8 | |
| Record name | 1-(4-Fluorophenyl)-4-(1-piperidinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primaperone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primaperone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Primaperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIMAPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR551134L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
